molecular formula C12H11N3O6S2 B1211332 4,4'-(Diazoamino)dibenzenesulfonic acid CAS No. 17596-06-4

4,4'-(Diazoamino)dibenzenesulfonic acid

Cat. No.: B1211332
CAS No.: 17596-06-4
M. Wt: 357.4 g/mol
InChI Key: AJMWXYSMAMYAIT-UHFFFAOYSA-N
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Description

4,4’-(Diazoamino)dibenzenesulfonic acid is a chemical compound known for its presence in certain color additives, such as FD&C Yellow No. 6 . It is synthesized through a diazotization reaction involving sulfanilic acid . This compound has garnered attention due to its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(Diazoamino)dibenzenesulfonic acid is synthesized by diazotizing sulfanilic acid. The diazonium compound formed is then coupled with undiazotized sulfanilic acid in the presence of sodium acetate . This reaction typically occurs under controlled temperature and pH conditions to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In industrial settings, the production of 4,4’-(Diazoamino)dibenzenesulfonic acid involves large-scale diazotization and coupling reactions. High-pressure liquid chromatography (HPLC) is often used to detect and quantify the compound in color additives . The industrial process emphasizes efficiency and purity to meet regulatory standards for color additives.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Diazoamino)dibenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the diazoamino group into amines or other reduced forms.

    Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

4,4’-(Diazoamino)dibenzenesulfonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-(Diazoamino)dibenzenesulfonic acid involves its ability to undergo diazotization and coupling reactions. These reactions enable the compound to form stable complexes with various substrates, making it useful in analytical and synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminodiphenylsulfone: Known for its use in the treatment of leprosy.

    4,4’-Dinitrodiphenylsulfone: Used in the synthesis of dyes and pigments.

    4,4’-Dihydroxydiphenylsulfone: Utilized in polymer production and as a cross-linking agent.

Uniqueness

4,4’-(Diazoamino)dibenzenesulfonic acid is unique due to its diazoamino functional group, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in specific industrial and research applications, particularly in the field of color additives and analytical chemistry .

Properties

IUPAC Name

4-[2-(4-sulfophenyl)iminohydrazinyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S2/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMWXYSMAMYAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170048
Record name 4,4'-(Diazoamino)dibenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17596-06-4
Record name 4,4'-(Diazoamino)dibenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017596064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,3-diyl)dibenzenesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(Diazoamino)dibenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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